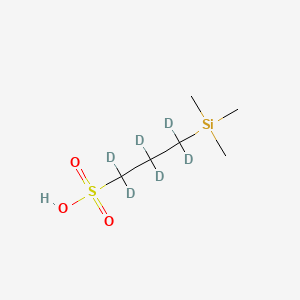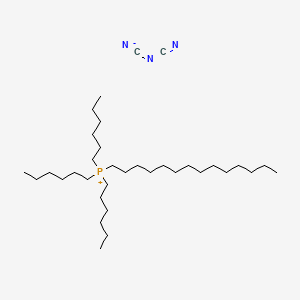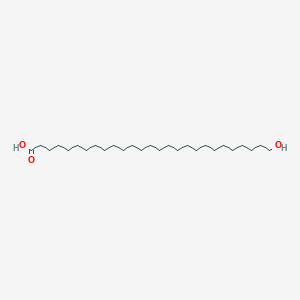
omega-Hydroxyheptacosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Omega-hydroxyheptacosanoic acid is a omega-hydroxy fatty acid that is heptacosanoic acid substituted by a hydroxy group at position 27. It derives from a heptacosanoic acid.
Scientific Research Applications
1. Role in Inflammation and Cardiovascular Health
Omega-hydroxyheptacosanoic acid, as a part of omega-3 fatty acids, plays a significant role in reducing inflammation and providing cardiovascular health benefits. Studies have found that these fatty acids are involved in the production of bioactive mediators with anti-inflammatory properties, which are crucial in treating cardiovascular diseases and other chronic inflammatory conditions (Serhan, 2005).
2. Psychiatric Disorders
Research indicates a potential use of omega-3 fatty acids in the prevention and treatment of psychiatric disorders. Clinical trials have suggested statistically significant benefits in treating unipolar and bipolar depression, with promising results in other areas of psychiatry as well (Freeman et al., 2006).
3. Neuroprotection and Cognitive Health
Omega-3 fatty acids, including this compound, have been linked to neuroprotective effects. They are essential components of neuronal cell membranes and modulate brain cell signaling, potentially benefiting conditions like Alzheimer's disease, dementia, and other neurodegenerative disorders (Dyall, 2015).
4. Immune Modulation
These fatty acids exhibit immunomodulatory activities, influencing the immune system in various diseases, including autoimmunity and arthritis. However, the evidence from human trials regarding their efficacy in modulating the immune response is more mixed (Fritsche, 2006).
5. Potential in Cancer Therapy
Omega-3 fatty acids have been investigated for their role in malignancy and cancer cachexia. Clinical studies have shown the utility of omega-3 fatty acid supplementation in these conditions, with in vitro and animal studies helping to elucidate their antiproliferative actions (Jho et al., 2004).
6. Muscular Health
Recent studies suggest that omega-3 fatty acids may improve muscle mass and enhance physical function in both young and older adults. However, the evidence is mixed, and more studies are needed before recommending omega-3 supplementation for these purposes in clinical practice (Rossato et al., 2019).
properties
Molecular Formula |
C27H54O3 |
|---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
27-hydroxyheptacosanoic acid |
InChI |
InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30) |
InChI Key |
FFLUQSARYRXOAS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



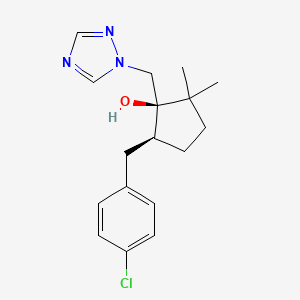
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
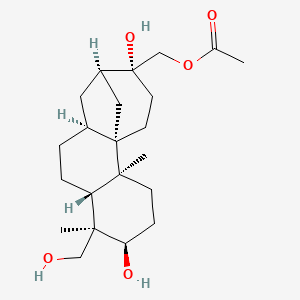
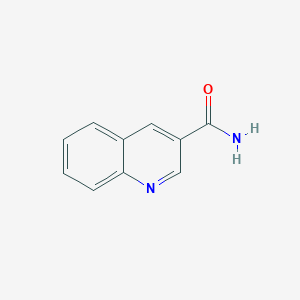
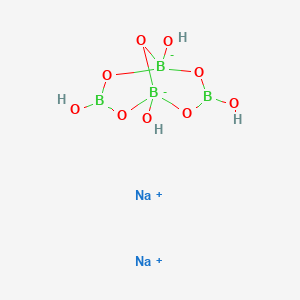
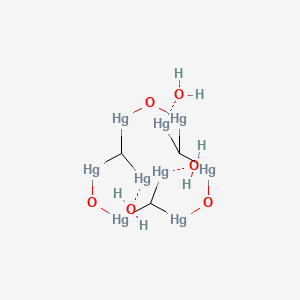
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)
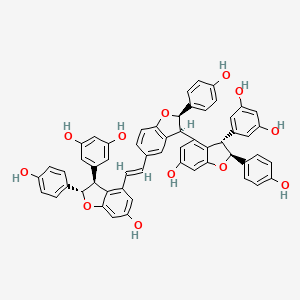
![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)
